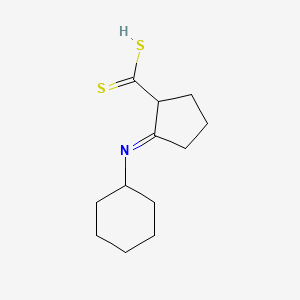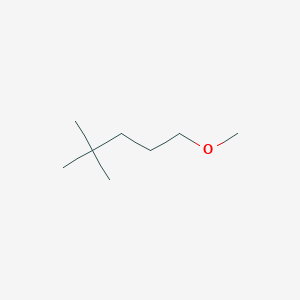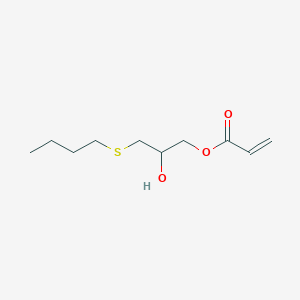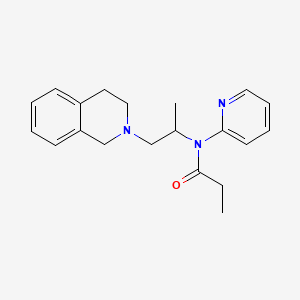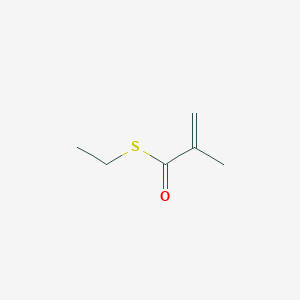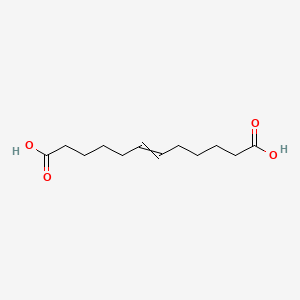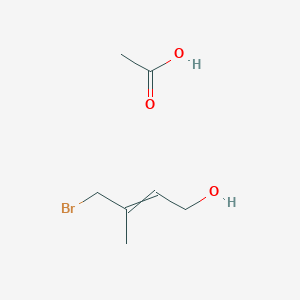
Acetic acid;4-bromo-3-methylbut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-bromo-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C6H11BrO2 It is a derivative of butenol, featuring a bromine atom and a methyl group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-bromo-3-methylbut-2-en-1-ol typically involves the bromination of 3-methylbut-2-en-1-ol. This reaction can be carried out using bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the butenol.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-bromo-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Applications De Recherche Scientifique
Acetic acid;4-bromo-3-methylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;4-bromo-3-methylbut-2-en-1-ol involves its interaction with various molecular targets. The bromine atom and the double bond in the molecule make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect biological pathways and processes, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methylbut-2-en-1-ol: Similar structure but lacks the acetic acid moiety.
3-Methyl-3-buten-1-ol, acetate: Similar structure but with an acetate group instead of a bromine atom.
Acetic acid, bromo-, methyl ester: Contains a bromine atom and an acetic acid moiety but differs in the carbon chain structure.
Uniqueness
Acetic acid;4-bromo-3-methylbut-2-en-1-ol is unique due to the presence of both a bromine atom and an acetic acid group in its structure
Propriétés
Numéro CAS |
55311-87-0 |
|---|---|
Formule moléculaire |
C7H13BrO3 |
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
acetic acid;4-bromo-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C5H9BrO.C2H4O2/c1-5(4-6)2-3-7;1-2(3)4/h2,7H,3-4H2,1H3;1H3,(H,3,4) |
Clé InChI |
SHJHCRCMOUYOTL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)CBr.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol](/img/structure/B14634461.png)
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
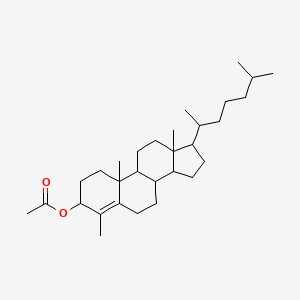
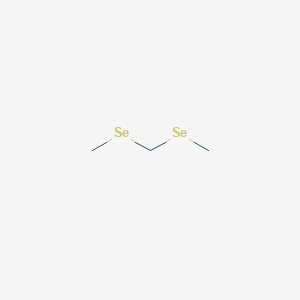
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
